2-amino-N-(2-methoxyethyl)-1,3-thiazole-4-carboxamide
CAS No.: 1019108-39-4
Cat. No.: VC3362638
Molecular Formula: C7H11N3O2S
Molecular Weight: 201.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019108-39-4 |
|---|---|
| Molecular Formula | C7H11N3O2S |
| Molecular Weight | 201.25 g/mol |
| IUPAC Name | 2-amino-N-(2-methoxyethyl)-1,3-thiazole-4-carboxamide |
| Standard InChI | InChI=1S/C7H11N3O2S/c1-12-3-2-9-6(11)5-4-13-7(8)10-5/h4H,2-3H2,1H3,(H2,8,10)(H,9,11) |
| Standard InChI Key | GQKCMGVSYSWBBT-UHFFFAOYSA-N |
| SMILES | COCCNC(=O)C1=CSC(=N1)N |
| Canonical SMILES | COCCNC(=O)C1=CSC(=N1)N |
Introduction
Chemical Structure and Properties
2-amino-N-(2-methoxyethyl)-1,3-thiazole-4-carboxamide belongs to the thiazole derivative class, featuring a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. The compound is characterized by an amino group at position 2 of the thiazole ring, a carboxamide group at position 4, and a methoxyethyl substituent attached to the nitrogen of the carboxamide group.
These structural features create a compound with interesting chemical properties and potential biological activities. The amino group serves as a hydrogen bond donor, while the carboxamide function can act as both a hydrogen bond donor and acceptor. Additionally, the methoxyethyl substituent enhances the compound's lipophilicity, potentially improving its ability to cross cell membranes.
Physical and Chemical Properties
The following table presents the key physical and chemical properties of 2-amino-N-(2-methoxyethyl)-1,3-thiazole-4-carboxamide:
| Property | Value |
|---|---|
| CAS Number | 1019108-39-4 |
| Molecular Formula | C₇H₁₁N₃O₂S |
| Molecular Weight | 201.25 g/mol |
| IUPAC Name | 2-amino-N-(2-methoxyethyl)-1,3-thiazole-4-carboxamide |
| Standard InChI | InChI=1S/C7H11N3O2S/c1-12-3-2-9-6(11)5-4-13-7(8)10-5/h4H,2-3H2,1H3,(H2,8,10)(H,9,11) |
| Standard InChIKey | GQKCMGVSYSWBBT-UHFFFAOYSA-N |
| SMILES Notation | COCCNC(=O)C1=CSC(=N1)N |
Structural Characteristics
The thiazole ring in 2-amino-N-(2-methoxyethyl)-1,3-thiazole-4-carboxamide provides aromaticity and potential for π-π interactions with biological targets. This characteristic is particularly important for its potential applications in medicinal chemistry, as it allows for specific binding interactions with protein targets.
The compound contains several functional groups that contribute to its versatility:
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Thiazole core: Provides aromaticity and structural rigidity
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Amino group at position 2: Critical hydrogen bond donor
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Carboxamide at position 4: Versatile group for hydrogen bonding
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Methoxyethyl substituent: Enhances lipophilicity and may improve pharmacokinetic properties
Synthesis Methodologies
The synthesis of 2-amino-N-(2-methoxyethyl)-1,3-thiazole-4-carboxamide typically involves the reaction of thiazole derivatives with appropriate amines and carboxylic acids. The process requires careful control of reaction conditions to optimize yield and purity.
General Synthetic Approach
A typical synthetic pathway for this compound involves multiple steps:
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Preparation of a suitably functionalized thiazole precursor
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Activation of the carboxylic acid group at position 4
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Coupling with 2-methoxyethylamine to form the carboxamide bond
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Purification of the final compound using appropriate chromatographic techniques
Reaction Conditions and Considerations
Successful synthesis of 2-amino-N-(2-methoxyethyl)-1,3-thiazole-4-carboxamide depends on several key factors:
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Solvent selection: Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile can enhance the solubility and reactivity of the reactants.
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Temperature control: Reactions typically require moderate temperatures to promote coupling while preventing side reactions.
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pH considerations: Maintaining appropriate pH conditions helps optimize yield and selectivity.
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Coupling agents: Various coupling agents may be employed to facilitate amide bond formation.
The following table summarizes critical reaction parameters:
Structure-Activity Relationship Analysis
Understanding the relationship between the structural features of 2-amino-N-(2-methoxyethyl)-1,3-thiazole-4-carboxamide and its biological activity is crucial for optimizing its pharmaceutical potential.
Key Structural Determinants of Activity
Several structural elements potentially influence the biological activity of this compound:
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Amino group at position 2: Critical for hydrogen bonding interactions with target proteins
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Thiazole ring: Provides a rigid scaffold that positions functional groups optimally for biological interactions
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Carboxamide linkage: Offers hydrogen bonding capabilities that can enhance binding affinity
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Methoxyethyl group: Contributes to lipophilicity and may influence pharmacokinetic properties
Comparison with Related Thiazole Derivatives
The following table compares 2-amino-N-(2-methoxyethyl)-1,3-thiazole-4-carboxamide with structurally related compounds:
Current Research Trends
Recent developments in thiazole carboxamide research provide valuable context for understanding the potential of 2-amino-N-(2-methoxyethyl)-1,3-thiazole-4-carboxamide.
Advancements in COX Inhibition
Recent studies have focused on developing thiazole carboxamide derivatives as selective COX-2 inhibitors. For example, compound 2b from a series of new thiazole carboxamide derivatives demonstrated effective activity against both COX-1 and COX-2 enzymes while exhibiting minimal cytotoxicity against normal cells .
Molecular docking studies have revealed that specific structural features, such as bulky substituents, can significantly influence binding affinity and selectivity for COX enzymes. These findings could inform future modifications of 2-amino-N-(2-methoxyethyl)-1,3-thiazole-4-carboxamide to enhance its potential as a COX inhibitor .
Optimizing Pharmacokinetic Properties
Recent research has also focused on enhancing the pharmacokinetic properties of thiazole derivatives. The methoxyethyl group in 2-amino-N-(2-methoxyethyl)-1,3-thiazole-4-carboxamide likely contributes to its lipophilicity, potentially improving its membrane permeability and bioavailability.
Studies on related compounds have shown that substituents that improve lipophilicity, such as the tert-butyl group, can enhance cellular absorption and accumulation . This suggests potential directions for optimizing 2-amino-N-(2-methoxyethyl)-1,3-thiazole-4-carboxamide for improved pharmacokinetic profiles.
Future Research Directions
Structure Optimization Opportunities
Future research on 2-amino-N-(2-methoxyethyl)-1,3-thiazole-4-carboxamide could focus on several optimization strategies:
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Modification of the amino group: Introducing substituted amino groups at position 2 might enhance binding specificity
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Variation of the methoxyethyl substituent: Altering the length or branching pattern of this group could optimize lipophilicity
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Introduction of additional functional groups: Strategic placement of additional groups could enhance binding affinity to specific targets
Expanding Biological Activity Screening
Comprehensive screening of 2-amino-N-(2-methoxyethyl)-1,3-thiazole-4-carboxamide against various biological targets could reveal unexpected therapeutic applications. Based on the activity of related compounds, screening should prioritize:
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Anti-inflammatory targets (particularly COX enzymes)
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Cancer cell lines
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Neurological targets such as AMPA receptors
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Antimicrobial activity
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